molecular formula C16H20N2O4 B2400432 3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide CAS No. 496020-94-1

3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide

Cat. No.: B2400432
CAS No.: 496020-94-1
M. Wt: 304.346
InChI Key: YXJOYVREAPEWGW-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is a complex organic compound featuring a furan ring substituted with a methyl group and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide typically involves the reaction of 3-(5-methylfuran-2-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylfuran-2-yl)propanal
  • 5-methylfuran-2-propionaldehyde
  • 5-methyl-2-furanmethanol

Uniqueness

3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is unique due to its hydrazide linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler furan derivatives.

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-N'-[3-(5-methylfuran-2-yl)propanoyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-3-5-13(21-11)7-9-15(19)17-18-16(20)10-8-14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJOYVREAPEWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NNC(=O)CCC2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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